molecular formula C20H18FNO4 B557780 (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 203866-19-7

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B557780
CAS No.: 203866-19-7
M. Wt: 355.4 g/mol
InChI Key: CJEQUGHYFSTTQT-SGTLLEGYSA-N
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Description

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and fluorenylmethoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the Fmoc-protected pyrrolidine.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Implementing automated purification systems to streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amine group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide, and piperidine are commonly used bases.

    Solvents: Organic solvents such as dichloromethane, dimethylformamide, and methanol are frequently employed.

    Catalysts: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in coupling reactions.

Major Products

The major products formed from these reactions include:

    Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.

    Deprotected Amines: Obtained after the removal of the Fmoc group.

    Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

    Binding Interactions: The presence of the fluorine atom and Fmoc group can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Another Fmoc-protected amino acid derivative with similar applications in peptide synthesis.

    (2S,3R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: A related compound used in the synthesis of complex peptides and proteins.

Uniqueness

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unique due to:

    Fluorine Substitution: The presence of a fluorine atom enhances its reactivity and binding properties.

    Chirality: The specific stereochemistry (2S,4S) provides distinct biological and chemical properties compared to other isomers.

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQUGHYFSTTQT-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373292
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203866-19-7, 1228307-81-0
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid
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